molecular formula C9H11BrClN3 B6225833 6-bromo-5-ethyl-1H-1,3-benzodiazol-2-amine hydrochloride CAS No. 2770368-68-6

6-bromo-5-ethyl-1H-1,3-benzodiazol-2-amine hydrochloride

Cat. No. B6225833
CAS RN: 2770368-68-6
M. Wt: 276.6
InChI Key:
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Description

6-bromo-5-ethyl-1H-1,3-benzodiazol-2-amine hydrochloride (BEBDAH) is a synthetic compound of the benzodiazole family. It is widely used in scientific research, particularly in the fields of biochemistry, pharmacology and physiology. BEBDAH has a number of unique properties and characteristics, which have made it an invaluable tool in the laboratory setting, and it is increasingly being used in a variety of research applications.

Mechanism of Action

6-bromo-5-ethyl-1H-1,3-benzodiazol-2-amine hydrochloride acts as an antagonist at the 5-HT2A receptor, which is a subtype of serotonin receptor found in the brain. By binding to the 5-HT2A receptor, 6-bromo-5-ethyl-1H-1,3-benzodiazol-2-amine hydrochloride blocks the action of serotonin, which is a neurotransmitter that plays a key role in regulating mood, sleep, appetite, and other functions. 6-bromo-5-ethyl-1H-1,3-benzodiazol-2-amine hydrochloride has also been found to have an inhibitory effect on the NMDA receptor, which is a type of glutamate receptor found in the brain.
Biochemical and Physiological Effects
6-bromo-5-ethyl-1H-1,3-benzodiazol-2-amine hydrochloride has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the release of neurotransmitters, such as serotonin and dopamine, which can affect mood and behavior. Additionally, 6-bromo-5-ethyl-1H-1,3-benzodiazol-2-amine hydrochloride has been found to have an inhibitory effect on the activity of certain enzymes, such as monoamine oxidase, which can affect the metabolism of certain drugs. Furthermore, 6-bromo-5-ethyl-1H-1,3-benzodiazol-2-amine hydrochloride has been found to have an inhibitory effect on the activity of certain proteins, such as the voltage-gated calcium channels, which can affect the transmission of electrical signals in the nervous system.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-bromo-5-ethyl-1H-1,3-benzodiazol-2-amine hydrochloride in laboratory experiments is its ability to act as an antagonist at the 5-HT2A receptor. This allows researchers to study the effects of various drugs on the nervous system without having to use a live animal model. Additionally, 6-bromo-5-ethyl-1H-1,3-benzodiazol-2-amine hydrochloride is relatively stable and can be stored for long periods of time without significant degradation. However, 6-bromo-5-ethyl-1H-1,3-benzodiazol-2-amine hydrochloride is a synthetic compound and is not found naturally in the body, so it may not accurately reflect the effects of certain drugs in a natural environment.

Future Directions

The potential future directions for the use of 6-bromo-5-ethyl-1H-1,3-benzodiazol-2-amine hydrochloride are numerous. It could be used to study the effects of various drugs on the nervous system, as well as to investigate the biochemical and physiological effects of various compounds. Additionally, 6-bromo-5-ethyl-1H-1,3-benzodiazol-2-amine hydrochloride could be used to study the effects of various hormones on the body, and to study the effects of various drugs on the cardiovascular system. Additionally, 6-bromo-5-ethyl-1H-1,3-benzodiazol-2-amine hydrochloride could be used to study the effects of environmental toxins on the body. Finally, 6-bromo-5-ethyl-1H-1,3-benzodiazol-2-amine hydrochloride could be used to study the effects of various drugs on the immune system, as well as to investigate the effects of various compounds on the brain.

Synthesis Methods

6-bromo-5-ethyl-1H-1,3-benzodiazol-2-amine hydrochloride is synthesized through a multi-step process that begins with the reaction of 1-bromo-2-methylpropane and 5-ethyl-1H-1,3-benzodiazol-2-amine in an aqueous solution of hydrochloric acid. The reaction produces a diazonium salt, which is then reacted with a base, such as sodium hydroxide or potassium hydroxide, to form 6-bromo-5-ethyl-1H-1,3-benzodiazol-2-amine hydrochloride. The reaction is typically conducted at room temperature and the product is isolated by filtration.

Scientific Research Applications

6-bromo-5-ethyl-1H-1,3-benzodiazol-2-amine hydrochloride has a number of applications in scientific research. It has been used as a tool to study the effects of drugs on the nervous system, as well as to investigate the biochemical and physiological effects of various compounds. It has also been used to study the effects of various hormones on the body, and to study the effects of various drugs on the cardiovascular system. Additionally, 6-bromo-5-ethyl-1H-1,3-benzodiazol-2-amine hydrochloride has been used to study the effects of environmental toxins on the body.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-5-ethyl-1H-1,3-benzodiazol-2-amine hydrochloride involves the reaction of 5-ethyl-1H-1,3-benzodiazol-2-amine with bromine in the presence of a suitable solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "5-ethyl-1H-1,3-benzodiazol-2-amine", "Bromine", "Solvent (e.g. dichloromethane)", "Hydrochloric acid" ], "Reaction": [ "Add 5-ethyl-1H-1,3-benzodiazol-2-amine to a reaction flask", "Add a suitable amount of solvent to the reaction flask", "Add bromine dropwise to the reaction flask while stirring at room temperature", "Continue stirring for several hours until the reaction is complete", "Add hydrochloric acid to the reaction mixture to form the hydrochloride salt", "Filter the resulting solid and wash with cold solvent", "Dry the product under vacuum to obtain 6-bromo-5-ethyl-1H-1,3-benzodiazol-2-amine hydrochloride" ] }

CAS RN

2770368-68-6

Product Name

6-bromo-5-ethyl-1H-1,3-benzodiazol-2-amine hydrochloride

Molecular Formula

C9H11BrClN3

Molecular Weight

276.6

Purity

95

Origin of Product

United States

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